molecular formula C27H44O2 B7799173 Calcifediol CAS No. 64719-49-9

Calcifediol

Cat. No.: B7799173
CAS No.: 64719-49-9
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-DTOXIADCSA-N
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Description

Calcifediol, also known as 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol). It is a crucial intermediate in the metabolic pathway of vitamin D, serving as a precursor to the active form, calcitriol. This compound is essential for maintaining calcium and phosphate homeostasis in the body and plays a significant role in bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol. The enzyme responsible for this conversion is vitamin D 25-hydroxylase, primarily CYP2R1, present in microsomes. This enzymatic reaction involves the addition of a hydroxyl group at the 25th position of the cholecalciferol molecule .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of cholecalciferol from natural sources, followed by its enzymatic hydroxylation. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the stability and activity of the enzyme .

Chemical Reactions Analysis

Types of Reactions

Calcifediol undergoes several chemical reactions, including hydroxylation, oxidation, and reduction. The primary reaction is the hydroxylation of cholecalciferol to form this compound. Further hydroxylation in the kidney converts this compound to calcitriol, the active form of vitamin D .

Common Reagents and Conditions

The hydroxylation reactions require specific enzymes, such as CYP2R1 and 25-hydroxyvitamin D3-1-alpha-hydroxylase. These reactions occur under physiological conditions in the liver and kidney. The presence of cofactors like NADPH is essential for the enzymatic activity .

Major Products Formed

The major products formed from the reactions involving this compound are calcitriol (1,25-dihydroxyvitamin D3) and other hydroxylated metabolites. Calcitriol is the most biologically active form of vitamin D, regulating calcium and phosphate metabolism .

Scientific Research Applications

Mechanism of Action

Calcifediol exerts its effects by being converted to calcitriol in the kidney. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the transcription of various genes involved in calcium and phosphate homeostasis. This interaction influences bone mineralization, immune response, and cellular proliferation .

Comparison with Similar Compounds

Calcifediol is often compared with other forms of vitamin D, such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2).

    Cholecalciferol: this compound is more rapidly converted to the active form, calcitriol, compared to cholecalciferol.

    Ergocalciferol: this compound is more potent and has a higher bioavailability than ergocalciferol.

Similar compounds include:

  • Cholecalciferol (Vitamin D3)
  • Ergocalciferol (Vitamin D2)
  • Calcitriol (1,25-dihydroxyvitamin D3)

This compound’s unique properties, such as its rapid conversion to the active form and higher bioavailability, make it a valuable compound in both research and clinical applications .

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-DTOXIADCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022721
Record name Calcifediol
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Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calcidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003550
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Solubility

Insoluble
Record name Calcifediol
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Mechanism of Action

Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein.
Record name Calcifediol
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CAS No.

19356-17-3, 64719-49-9
Record name 25-Hydroxyvitamin D3
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Record name Calcifediol [INN]
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Record name 25-Hydroxyvitamin D
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Record name Calcifediol
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Record name Calcifediol
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Record name Calcifediol
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Record name CALCIFEDIOL ANHYDROUS
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Record name Calcidiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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